2-(3-Methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2O . It is a solid substance with a molecular weight of 200.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-6H,10-11H2,1H3;1H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 200.67 . It has a melting point of 142-144°C . The compound is stored at room temperature .Scientific Research Applications
Environmental Estrogens and Methoxychlor
Methoxychlor (MXC) serves as a model to study the environmental estrogens' impact, primarily due to its proestrogenic activity. MXC and its metabolites, such as mono-OH MXC and bis-OH MXC (HPTE), demonstrate reproductive toxicity, particularly targeting antral follicles in the mammalian ovary. These metabolites can interact with the estrogen receptor, potentially mediating ovarian toxicity through estrogen-regulated pathways. The reproductive toxicity of MXC has been evidenced in both male and female organisms, highlighting the broader implications of environmental estrogens on health (Cummings, 1997); (Miller, K. et al., 2006).
Spectroscopic and Structural Studies
Studies on related compounds like 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole and 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole provide insight into the structural and spectroscopic characteristics of these chemicals. These studies, conducted via X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, reveal how different substituents and structural modifications affect their properties, offering a comparative perspective that can be relevant for understanding the behavior of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride in various environments (Hasan Saral et al., 2017).
Fluorescent Probes and Detection
A novel approach involving the synthesis of sensitive fluorescent probes for rapid detection of specific ions or molecules highlights the potential application of compounds with structures similar to this compound in bioimaging and environmental monitoring. These probes can undergo significant fluorescence enhancement upon interaction with target substances, demonstrating their utility in live-cell imaging and the detection of environmental contaminants (S. Xia et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEULXLHQMAHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-98-5 | |
Record name | Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.